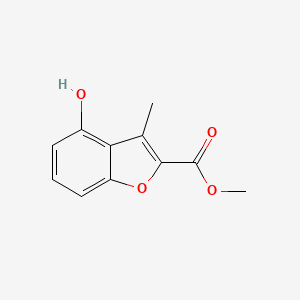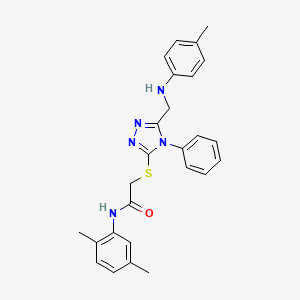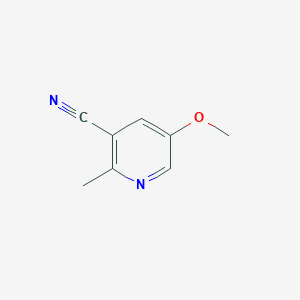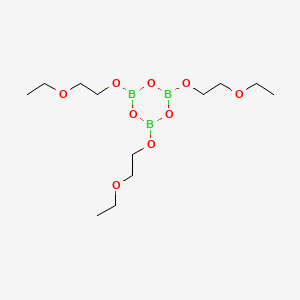
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane is a chemical compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . This process requires specific reaction conditions, including controlled temperature and the use of appropriate solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazine compounds.
Aplicaciones Científicas De Investigación
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane include other triazine derivatives such as:
- 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
- 2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazine
- 2,4,6-Tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific ethoxyethoxy substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other triazine derivatives may not be able to fulfill.
Propiedades
Número CAS |
64583-01-3 |
|---|---|
Fórmula molecular |
C12H27B3O9 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
2,4,6-tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C12H27B3O9/c1-4-16-7-10-19-13-22-14(20-11-8-17-5-2)24-15(23-13)21-12-9-18-6-3/h4-12H2,1-3H3 |
Clave InChI |
SMXQLOLZPWVODG-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)OCCOCC)OCCOCC)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


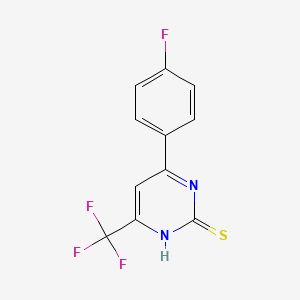
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)

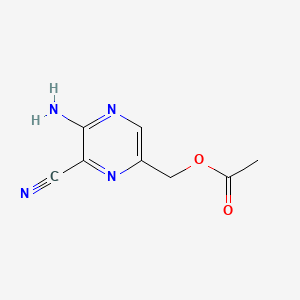
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)
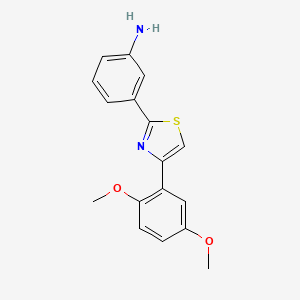


![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
